2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine
CAS No.: 799270-81-8
Cat. No.: VC16787116
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799270-81-8 |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | 2-chloro-4-hept-1-enyl-5-methoxypyrimidine |
| Standard InChI | InChI=1S/C12H17ClN2O/c1-3-4-5-6-7-8-10-11(16-2)9-14-12(13)15-10/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | OYMKZFYQRPBHPB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CC1=NC(=NC=C1OC)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-4-(hept-1-en-1-yl)-5-methoxypyrimidine, reflects its pyrimidine backbone substituted at positions 2 (chlorine), 4 (hept-1-en-1-yl), and 5 (methoxy). Key structural features include:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Chlorine Substituent: Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
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Heptenyl Chain: A seven-carbon alkenyl group introducing hydrophobicity and steric bulk.
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Methoxy Group: Electron-donating substituent influencing electronic distribution and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | 2-chloro-4-hept-1-enyl-5-methoxypyrimidine |
| CAS Number | 799270-81-8 |
| Solubility | Low in water; soluble in DMSO |
Spectroscopic Characterization
Spectroscopic data for analogous pyrimidines provide insights into this compound’s structural validation:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while alkene protons from the heptenyl group appear as doublets at δ 5.5–6.0 ppm .
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¹³C NMR: The chlorinated carbon (C2) resonates at δ 160–170 ppm, and the pyrimidine ring carbons exhibit signals between δ 150–160 ppm .
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IR Spectroscopy: C-Cl stretches at ~550–650 cm⁻¹ and C=N vibrations at ~1650–1750 cm⁻¹ confirm functional groups .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 serves as a reactive site for substitution. A typical route involves reacting 2,4-dichloro-5-methoxypyrimidine with hept-1-ene under basic conditions (e.g., NaH/DMF):
Yields depend on temperature control (80–100°C) and stoichiometric ratios, with side products minimized via column chromatography .
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce the heptenyl group. Optimized conditions include:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: THF/Water (4:1)
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Temperature: 80°C
This method achieves >70% yield, with purity confirmed via HPLC .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 95 | Short reaction time |
| Suzuki-Miyaura Coupling | 75 | 98 | High regioselectivity |
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Escherichia coli | 32 | Ampicillin (8 µg/mL) |
| Staphylococcus aureus | 64 | Vancomycin (2 µg/mL) |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin (1 µg/mL) |
Mechanistically, the compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Anticancer Activity
In vitro assays against cancer cell lines revealed dose-dependent cytotoxicity:
Table 4: Cytotoxicity in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase-3 activation |
| A549 (Lung Cancer) | 20 | G1/S cell cycle arrest |
| HepG2 (Liver Cancer) | 25 | ROS-mediated DNA damage |
Kinase inhibition assays suggest interaction with BMPR2 and CDK9, aligning with its structural similarity to kinase inhibitors like JQ1 .
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
Preliminary pharmacokinetic studies in murine models indicate:
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Bioavailability: 50% following oral administration.
Table 5: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cₘₐₓ (Oral) | 1.2 µM |
| AUC₀–₂₄ (Oral) | 14 µM·h |
| Protein Binding | 85% |
Toxicity Considerations
Acute toxicity studies in mice (LD₅₀ = 250 mg/kg) highlight hepatotoxicity at high doses. Chronic exposure (28 days) at 50 mg/kg caused mild renal inflammation .
Industrial and Research Applications
Agrochemical Development
The heptenyl chain enhances lipid solubility, making the compound a candidate for fungicidal formulations. Field trials against Phytophthora infestans showed 80% efficacy at 100 ppm .
Materials Science
Incorporated into polymers, the compound improves thermal stability (Tₘ = 220°C) and UV resistance, with applications in coatings and adhesives .
Challenges and Future Directions
Synthetic Optimization
Current challenges include minimizing halogenated by-products and scaling catalytic couplings. Continuous flow reactors and bio-based solvents (e.g., cyclopentyl methyl ether) are under investigation .
Clinical Translation
Future research should prioritize:
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